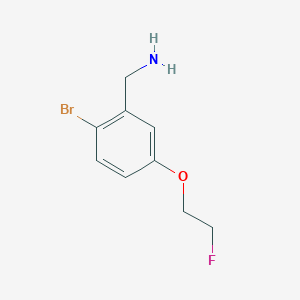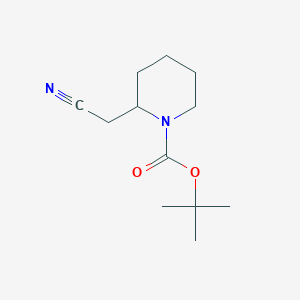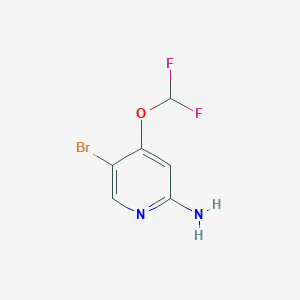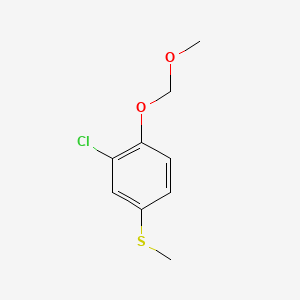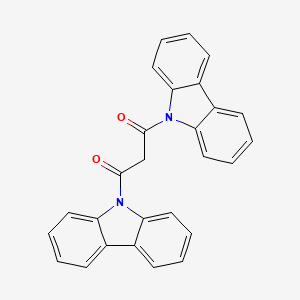
2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol is a chemical compound characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2,6-dichloro-3-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted phenyl compounds
Scientific Research Applications
2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fipronil: A phenylpyrazole insecticide with a similar structure, containing multiple halogen atoms and a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group and similar halogenation patterns.
Uniqueness
2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol is unique due to its specific arrangement of halogen atoms and the presence of both chlorine and fluorine. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H5Cl4F3O |
|---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
2,2-dichloro-1-[2,6-dichloro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H5Cl4F3O/c10-4-2-1-3(9(14,15)16)6(11)5(4)7(17)8(12)13/h1-2,7-8,17H |
InChI Key |
OPRFPILTOSJVJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(C(Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


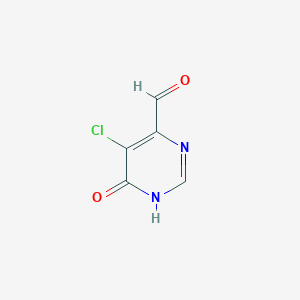
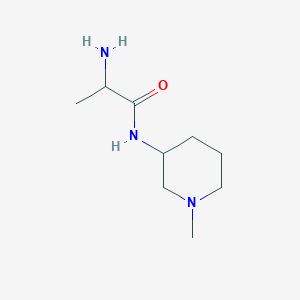
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
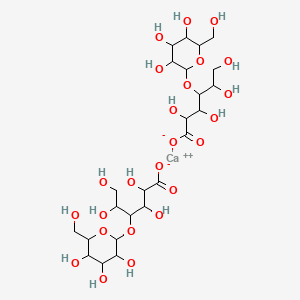

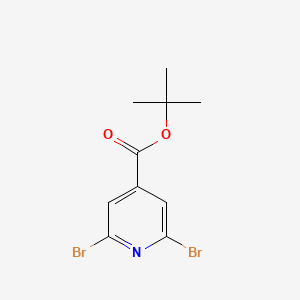
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)

